
(6-Aminoindan-1-yl)carbamic acid tert-butyl ester
説明
“(6-Aminoindan-1-yl)carbamic acid tert-butyl ester” is a chemical compound with the molecular formula C14H20N2O2 and a molecular weight of 248.32 . It is also known by its CAS number 371981-83-8 .
Molecular Structure Analysis
The compound has a complex structure with a covalently-bonded unit count of 1 . It has a topological polar surface area of 64.4 . The InChI code for the compound is1S/C14H20N2O2/c1-14(2,3)18-13(17)16-12-7-5-9-4-6-10(15)8-11(9)12/h4,6,8,12H,5,7,15H2,1-3H3,(H,16,17) . Physical and Chemical Properties Analysis
The compound is a white solid . It has a complexity of 311 and an XLogP3 of 2.2 . It has 3 rotatable bonds . It has 3 hydrogen bond acceptors and 2 hydrogen bond donors .科学的研究の応用
Rate-Limiting Step in Decarbamoylation
Carbamates, including those derived from carbamic acid esters like “(6-Aminoindan-1-yl)carbamic acid tert-butyl ester,” are known for their effectiveness as acetylcholinesterase (AChE) inhibitors. They have been developed as insecticides and therapeutic agents due to their ability to carbamoylate AChE, leading to a range of half-lives for the carbamoylated AChEs. This property is crucial for understanding the mechanism of action of carbamate compounds and their potential applications in developing new therapeutic agents and insecticides (Rosenberry & Cheung, 2019).
Synthetic Aminoindanes
The research on synthetic aminoindanes, including their history, chemistry, pharmacology, behavioral effects, and toxicity, provides insights into the potential applications of carbamate compounds in recreational drug markets and medical use. Initially synthesized for medical applications, such as anti-Parkinsonian drugs, these compounds have found their way into recreational use, indicating the diverse chemical applications and effects of carbamate derivatives (Pinterová, Horsley, & Páleníček, 2017).
Biodegradation and Environmental Fate
Understanding the biodegradation and environmental fate of carbamate compounds, such as ethyl tert-butyl ether (ETBE), is crucial for assessing their impact on soil and groundwater. Studies have identified microorganisms capable of degrading ETBE aerobically, highlighting the importance of evaluating the environmental behaviors and potential pollution risks associated with carbamate compounds (Thornton et al., 2020).
GABAergic Transmission in Fear Memory
The role of γ-amino-butyric acid (GABA) in fear memory, including acquisition, consolidation, reconsolidation, and extinction, points to the potential influence of carbamate compounds on neurotransmission and memory processes. This area of research could inform the development of therapeutic strategies for addressing fear-related disorders, given the involvement of GABA in modulating fear memories (Makkar, Zhang, & Cranney, 2010).
特性
IUPAC Name |
tert-butyl N-(6-amino-2,3-dihydro-1H-inden-1-yl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-14(2,3)18-13(17)16-12-7-5-9-4-6-10(15)8-11(9)12/h4,6,8,12H,5,7,15H2,1-3H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLHXLEGKJBLKFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC2=C1C=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
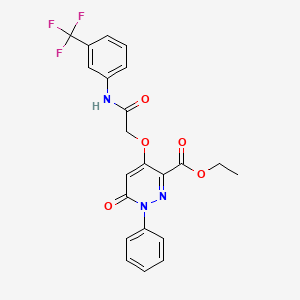
![5-methyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2534619.png)
![N'-({2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}carbonyl)benzenesulfonohydrazide](/img/structure/B2534620.png)
![1-[2-(3,4-Dimethoxyphenyl)-2-oxoethyl]sulfanyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2534621.png)
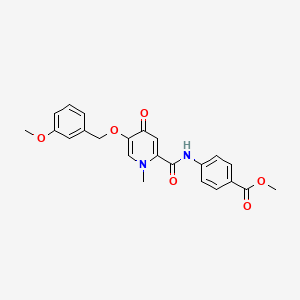
![N,N-diethyl-2-(1-isopropyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2534626.png)
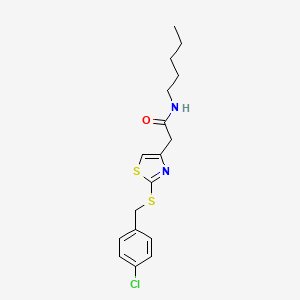
![Ethyl (2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B2534630.png)
![3-(4-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazine-1-carbonyl}phenyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2534631.png)
![4-(2-ethylbutanoyl)-N-[(4-fluorophenyl)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B2534633.png)
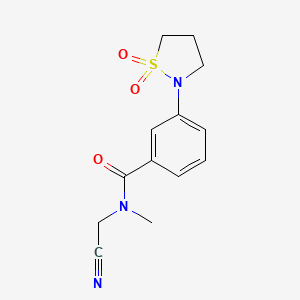
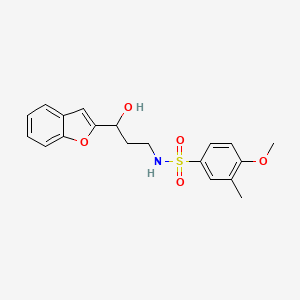

![1-{1-[(3-fluoro-4-methoxyphenyl)methyl]piperidin-4-yl}-2,3-dihydro-1H-1,3-benzodiazol-2-one](/img/structure/B2534639.png)
